molecular formula C11H10N2O4S B2960628 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 470691-50-0

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No. B2960628
CAS RN: 470691-50-0
M. Wt: 266.27
InChI Key: ORKJQPIUBQIRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate” is a chemical compound with the empirical formula C11H10N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10N2O4S . The molecular weight of the compound is 266.277 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string is O=C(SC1)N(CC2=CC=C(C=C2)C(OC)=O)C1=O . The InChI key is PJDOYJQPIYQMAZ-UHFFFAOYSA-N .

Scientific Research Applications

Antiproliferative Effects on Human Leukemic Cells

A study highlights the synthesis and antiproliferative effect of 2,3-disubstituted 4-thiazolidinone analogs, including Methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, demonstrating potent activity against human leukemic cells. The compound induced cell death through cell cycle disruption and mitochondrial membrane potential alteration, suggesting its potential as a cytotoxic agent in leukemia treatment (Sharath Kumar et al., 2014).

Anticancer Activity

Research on 4-thiazolidinones containing benzothiazole moiety revealed anticancer activity, with certain compounds showing significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).

Antimicrobial and Antifungal Activities

Thiazolidinone and oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated promising activity against pathogenic fungi and bacteria, indicating their potential use as antimicrobial agents (Nimbalkar et al., 2016).

Hypoglycemic and Hypolipidemic Activities

A study on compounds with a 4-(2-methyl-2-phenylpropoxy)benzyl moiety, including thiazolidinediones, showed hypoglycemic and hypolipidemic activities in diabetic mice, suggesting their potential as antidiabetic agents. The acidic thiazolidine-2,4-dione ring was essential for the observed activities, highlighting the importance of structural features in medicinal applications (Sohda et al., 1982).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding skin contact (P280) . It falls under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-10(15)6-2-4-7(5-3-6)12-9-8(14)13-11(16)18-9/h2-5,9,12H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJQPIUBQIRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.